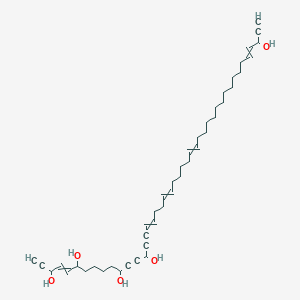![molecular formula C36H39FN2O5 B13393764 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)
2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin Acetonide is a derivative of Atorvastatin, a widely used statin medication. Statins are a class of drugs that lower cholesterol levels in the blood by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. Atorvastatin Acetonide is specifically designed to enhance the stability and bioavailability of Atorvastatin, making it more effective in reducing cholesterol levels and preventing cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Acetonide involves several key steps. One common method starts with the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine. This amine is then condensed with the diketone of Atorvastatin to form the acetonide ester. The acetonide ester is subsequently deprotected to form a diol ester by dissolving it in methanol and treating it with an acid. Finally, the diol ester is saponified to form a sodium salt, which is reacidified to produce Atorvastatin Acetonide .
Industrial Production Methods
Industrial production of Atorvastatin Acetonide typically involves large-scale synthesis using high-yielding methods. One such method includes the Paal-Knorr condensation, which constructs the pyrrole ring, a key component of Atorvastatin. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Atorvastatin Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to yield Atorvastatin Acetonide or its derivatives.
科学的研究の応用
Atorvastatin Acetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying statin synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Widely used in clinical research to evaluate its efficacy in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability and stability of statins
作用機序
Atorvastatin Acetonide exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin Acetonide reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. Additionally, it increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream .
類似化合物との比較
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol levels.
Simvastatin: Another statin with similar cholesterol-lowering effects but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life, making it effective at lower doses.
Uniqueness
Atorvastatin Acetonide is unique due to its enhanced stability and bioavailability compared to Atorvastatin. This makes it more effective in reducing cholesterol levels and provides a longer duration of action, which can be beneficial for patients requiring long-term statin therapy .
特性
IUPAC Name |
2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKJVDVNPLQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
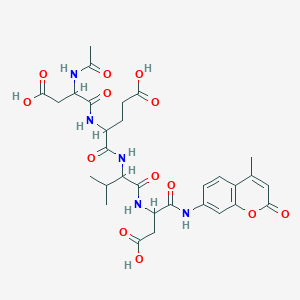
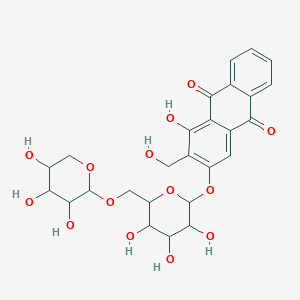
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
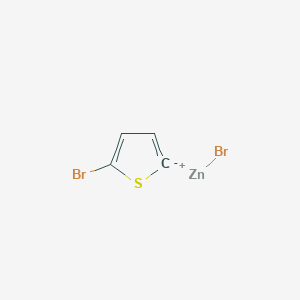
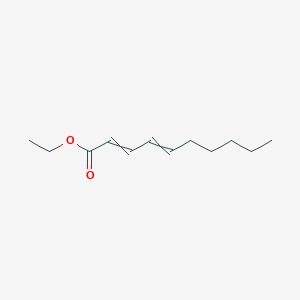
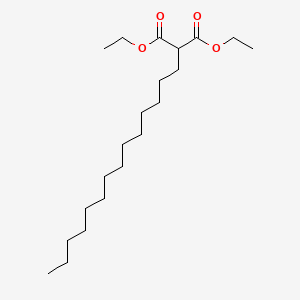
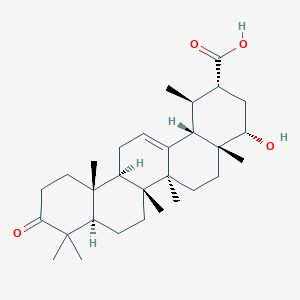
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
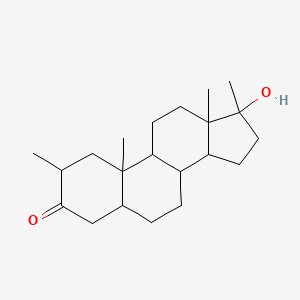
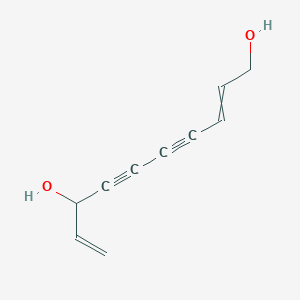
![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
